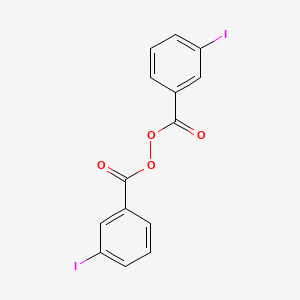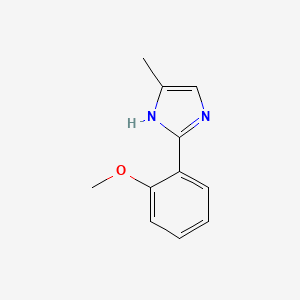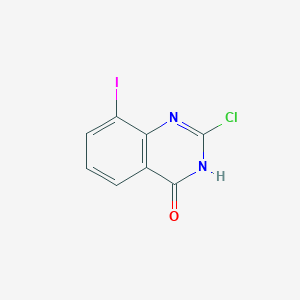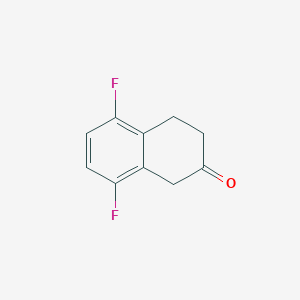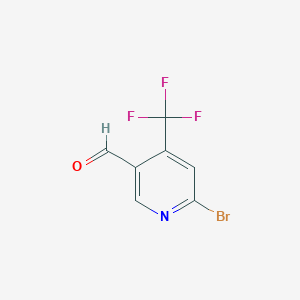
1-Boc-3-(p-tolyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(p-tolyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring and a p-tolyl group attached to the third carbon of the ring. This compound is of significant interest in organic chemistry due to its utility as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
The synthesis of 1-Boc-3-(p-tolyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and p-tolyl derivatives.
Boc Protection: The nitrogen atom of pyrrolidine is protected using a Boc anhydride in the presence of a base like triethylamine. This step ensures that the nitrogen remains unreactive during subsequent reactions.
Substitution Reaction: The Boc-protected pyrrolidine undergoes a substitution reaction with a p-tolyl halide (e.g., p-tolyl bromide) in the presence of a palladium catalyst and a suitable base. This step introduces the p-tolyl group at the third carbon of the pyrrolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Boc-3-(p-tolyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using suitable nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong acids for deprotection, and various oxidizing and reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Boc-3-(p-tolyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a building block in the synthesis of drug candidates for various therapeutic areas, including oncology and neurology.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 1-Boc-3-(p-tolyl)pyrrolidine depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group ensures that the nitrogen atom remains unreactive during key synthetic steps, allowing for selective functionalization of other parts of the molecule. The p-tolyl group can interact with molecular targets through hydrophobic interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
1-Boc-3-(p-tolyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-phenylpyrrolidine: Similar to this compound but with a phenyl group instead of a p-tolyl group. The phenyl group may offer different steric and electronic properties.
1-Boc-3-(m-tolyl)pyrrolidine: Similar structure but with a meta-tolyl group. The position of the tolyl group can influence the compound’s reactivity and interactions.
1-Boc-3-(o-tolyl)pyrrolidine: Similar structure but with an ortho-tolyl group. The ortho position can introduce steric hindrance, affecting the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in synthetic and biological contexts.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-12-5-7-13(8-6-12)14-9-10-17(11-14)15(18)19-16(2,3)4/h5-8,14H,9-11H2,1-4H3 |
InChI 键 |
UGBOKIQXZPNJHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)
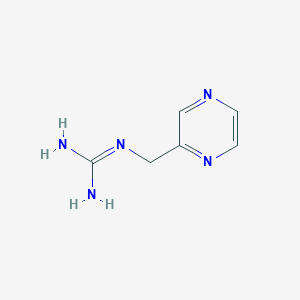
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol](/img/structure/B15332530.png)
![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)
